molecular formula C15H20F3NO B11155424 2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide

2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide

Cat. No.: B11155424
M. Wt: 287.32 g/mol
InChI Key: JEKYQCMOACNJEH-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide is an organic compound characterized by the presence of an ethyl group, a trifluoromethyl group, and a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide typically involves the reaction of ortho-trifluoromethylaniline with hexanoyl chloride in the presence of a suitable solvent like toluene . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit glucose dehydrogenase, thereby affecting the glucose metabolic pathway in certain bacteria . This inhibition can lead to the disruption of essential biological processes, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20F3NO

Molecular Weight

287.32 g/mol

IUPAC Name

2-ethyl-N-[2-(trifluoromethyl)phenyl]hexanamide

InChI

InChI=1S/C15H20F3NO/c1-3-5-8-11(4-2)14(20)19-13-10-7-6-9-12(13)15(16,17)18/h6-7,9-11H,3-5,8H2,1-2H3,(H,19,20)

InChI Key

JEKYQCMOACNJEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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